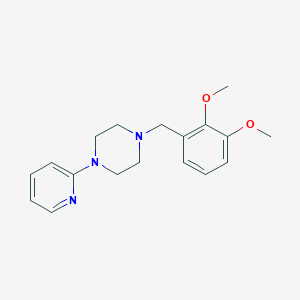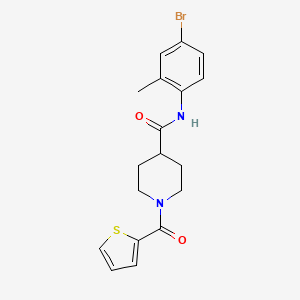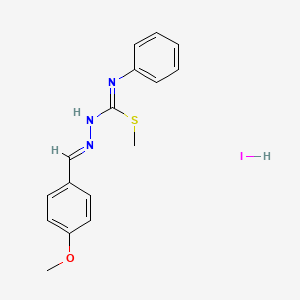
N-(4-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide, also known as NSC-743380, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of chromene derivatives, which have been found to possess various biological activities such as anti-inflammatory, anti-tumor, and anti-viral effects.
Wirkmechanismus
The exact mechanism of action of N-(4-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide is not yet fully understood. However, it has been proposed that it exerts its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been found to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which are common mechanisms of action of anti-cancer drugs. Additionally, it has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. This compound has also been found to modulate the expression of various genes involved in cancer progression and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent anti-cancer activity in various preclinical studies. However, its solubility in water is limited, which may pose challenges for in vivo studies. Additionally, further studies are needed to determine its toxicity and pharmacokinetic properties.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further studies are needed to determine its toxicity and pharmacokinetic properties in vivo. Finally, this compound may have potential therapeutic applications beyond cancer, such as in the treatment of inflammatory and infectious diseases.
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer treatment. Its anti-cancer activity, mechanism of action, and biochemical and physiological effects have been extensively studied in preclinical studies. Further research is needed to determine its toxicity and pharmacokinetic properties, as well as its potential applications in combination with other anti-cancer drugs and in other disease areas.
Synthesemethoden
N-(4-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide can be synthesized using a multi-step process. The first step involves the synthesis of 4-ethylphenyl hydrazine hydrochloride, which is then reacted with 4-hydroxycoumarin to obtain 4-ethylphenyl-2H-chromen-2-one hydrazone. This hydrazone is then treated with chlorosulfonic acid to obtain this compound in the form of a sulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(4-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide has been found to exhibit promising anti-cancer activity in various preclinical studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast, lung, and pancreatic cancers. Additionally, this compound has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-2-oxochromene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-2-12-3-6-14(7-4-12)18-23(20,21)15-8-9-16-13(11-15)5-10-17(19)22-16/h3-11,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAJRRRIIYMPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196674 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5694189.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5694203.png)
![2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5694216.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5694240.png)

![4-ethoxy-3-iodo-5-methoxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5694247.png)


![1-[(5-methyl-2-furyl)methyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5694278.png)
![N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5694290.png)
![N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5694298.png)
![ethyl 4-(4-chlorophenyl)-2-{[(2-methoxyphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5694306.png)